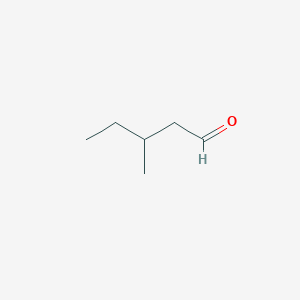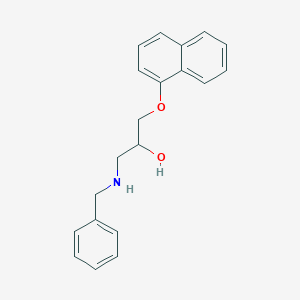
2-Propanol, 1-benzylamino-3-(naphthyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-benzylamino-3-(naphthyloxy)-, also known as BNIP3, is a protein that is involved in the regulation of apoptosis, or programmed cell death. It is a member of the Bcl-2 family of proteins, which are known for their role in regulating the balance between cell survival and cell death. BNIP3 has been the subject of extensive scientific research due to its potential applications in the treatment of cancer and other diseases.
Wirkmechanismus
2-Propanol, 1-benzylamino-3-(naphthyloxy)- works by binding to and inhibiting the activity of other proteins in the Bcl-2 family, which are known for their role in regulating apoptosis. By inhibiting these proteins, 2-Propanol, 1-benzylamino-3-(naphthyloxy)- promotes apoptosis and leads to cell death. This mechanism of action has been the subject of extensive scientific research, and has led to the development of drugs that target 2-Propanol, 1-benzylamino-3-(naphthyloxy)- as a potential treatment for cancer and other diseases.
Biochemische Und Physiologische Effekte
2-Propanol, 1-benzylamino-3-(naphthyloxy)- has a number of biochemical and physiological effects, including the regulation of apoptosis, the promotion of cell death, and the inhibition of other proteins in the Bcl-2 family. These effects have been studied extensively in vitro and in vivo, and have led to the development of drugs that target 2-Propanol, 1-benzylamino-3-(naphthyloxy)- as a potential treatment for cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Propanol, 1-benzylamino-3-(naphthyloxy)- in lab experiments include its well-characterized mechanism of action, its potential applications in the treatment of cancer and other diseases, and its availability for use in recombinant DNA technology and chemical synthesis. The limitations of using 2-Propanol, 1-benzylamino-3-(naphthyloxy)- in lab experiments include the need for specialized equipment and expertise, the potential for off-target effects, and the need for further research to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
For research on 2-Propanol, 1-benzylamino-3-(naphthyloxy)- include further studies on its mechanism of action, its potential applications in the treatment of cancer and other diseases, and the development of drugs that target 2-Propanol, 1-benzylamino-3-(naphthyloxy)- as a potential treatment. Other areas of research include the development of new methods for synthesizing 2-Propanol, 1-benzylamino-3-(naphthyloxy)-, the identification of new targets for 2-Propanol, 1-benzylamino-3-(naphthyloxy)- inhibition, and the development of new assays for measuring 2-Propanol, 1-benzylamino-3-(naphthyloxy)- activity.
Synthesemethoden
2-Propanol, 1-benzylamino-3-(naphthyloxy)- can be synthesized using a variety of methods, including recombinant DNA technology and chemical synthesis. Recombinant DNA technology involves inserting the gene for 2-Propanol, 1-benzylamino-3-(naphthyloxy)- into a host organism, such as bacteria or yeast, which then produces the protein. Chemical synthesis involves using chemical reactions to create the protein from its constituent amino acids.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1-benzylamino-3-(naphthyloxy)- has been the subject of extensive scientific research due to its potential applications in the treatment of cancer and other diseases. Studies have shown that 2-Propanol, 1-benzylamino-3-(naphthyloxy)- is involved in the regulation of apoptosis in cancer cells, and that increasing the levels of 2-Propanol, 1-benzylamino-3-(naphthyloxy)- can lead to increased cell death in these cells. This has led to the development of drugs that target 2-Propanol, 1-benzylamino-3-(naphthyloxy)- as a potential treatment for cancer.
Eigenschaften
CAS-Nummer |
18542-14-8 |
|---|---|
Produktname |
2-Propanol, 1-benzylamino-3-(naphthyloxy)- |
Molekularformel |
C20H21NO2 |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
1-(benzylamino)-3-naphthalen-1-yloxypropan-2-ol |
InChI |
InChI=1S/C20H21NO2/c22-18(14-21-13-16-7-2-1-3-8-16)15-23-20-12-6-10-17-9-4-5-11-19(17)20/h1-12,18,21-22H,13-15H2 |
InChI-Schlüssel |
KZYHAULBIOCDFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNCC(COC2=CC=CC3=CC=CC=C32)O |
Kanonische SMILES |
C1=CC=C(C=C1)CNCC(COC2=CC=CC3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




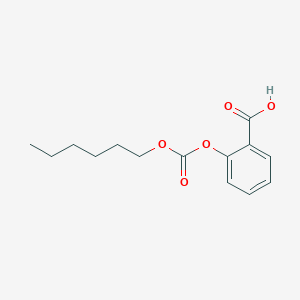
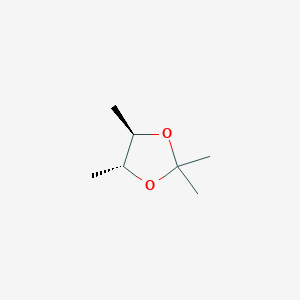
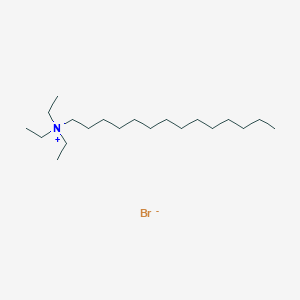
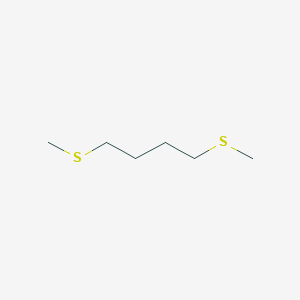
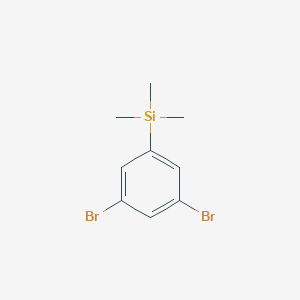
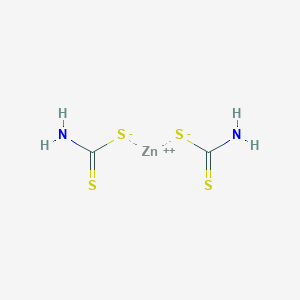
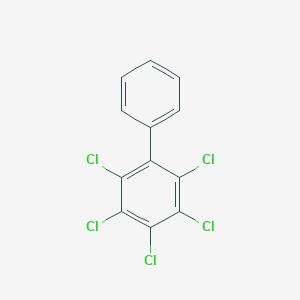
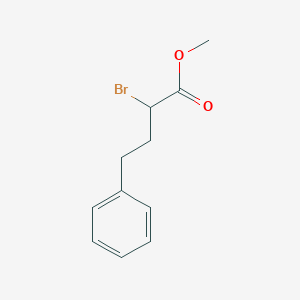
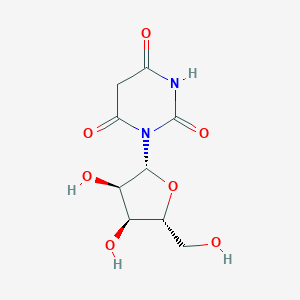
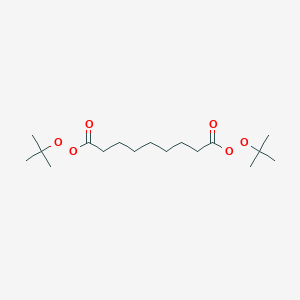
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B96231.png)

